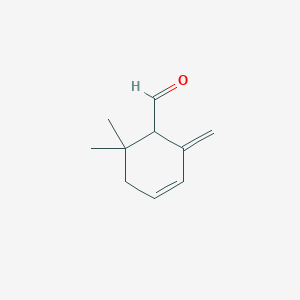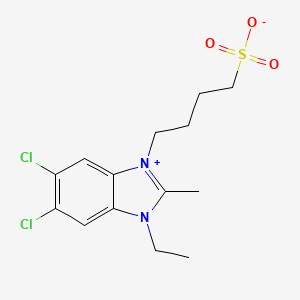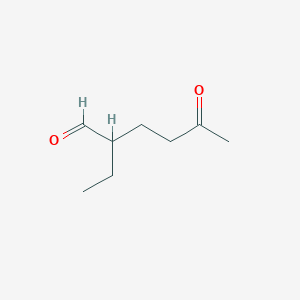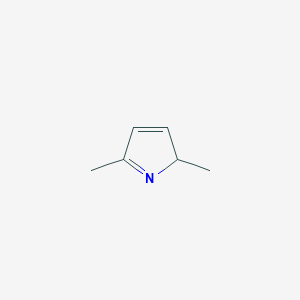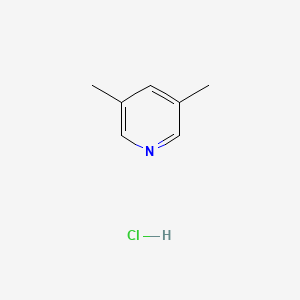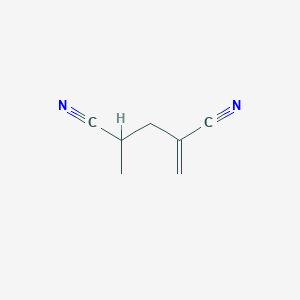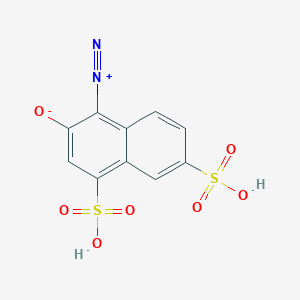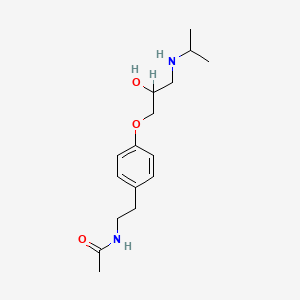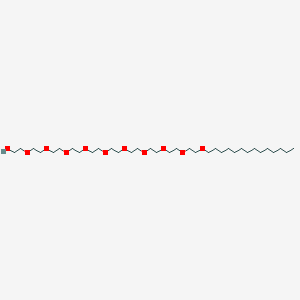
(1R,2R)-1,2-Dichlorocyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-Dichlorocyclopropane is a chiral cyclopropane derivative with two chlorine atoms attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1R,2R)-1,2-Dichlorocyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. For example, the reaction of an alkene with a diazo compound in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2-Dichlorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclopropane carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Cyclopropane derivatives with different functional groups.
Reduction: Cyclopropane derivatives with hydrogen or other substituents.
Oxidation: Cyclopropane carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2-Dichlorocyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2-Dichlorocyclopropane involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine atoms and the strained cyclopropane ring, which can undergo ring-opening reactions and other transformations. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1,2-Dichlorocyclopropane: The enantiomer of (1R,2R)-1,2-Dichlorocyclopropane with similar chemical properties but different stereochemistry.
1,2-Dibromocyclopropane: A similar compound with bromine atoms instead of chlorine.
1,2-Diiodocyclopropane: A similar compound with iodine atoms instead of chlorine.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of chlorine atoms also imparts distinct chemical properties compared to its bromine and iodine analogs.
Eigenschaften
CAS-Nummer |
39199-87-6 |
|---|---|
Molekularformel |
C3H4Cl2 |
Molekulargewicht |
110.97 g/mol |
IUPAC-Name |
(1R,2R)-1,2-dichlorocyclopropane |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3(2)5/h2-3H,1H2/t2-,3-/m1/s1 |
InChI-Schlüssel |
YYQKBUMQNFGUGI-PWNYCUMCSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1Cl)Cl |
Kanonische SMILES |
C1C(C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


